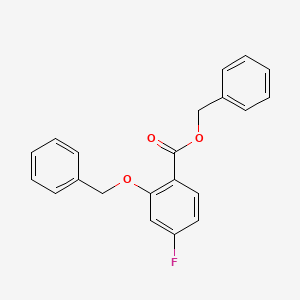

Benzyl 2-(benzyloxy)-4-fluorobenzoate

Description

BenchChem offers high-quality Benzyl 2-(benzyloxy)-4-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-(benzyloxy)-4-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 4-fluoro-2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FO3/c22-18-11-12-19(21(23)25-15-17-9-5-2-6-10-17)20(13-18)24-14-16-7-3-1-4-8-16/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSCYMWPVHDXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1H NMR and 13C NMR spectra of Benzyl 2-(benzyloxy)-4-fluorobenzoate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Benzyl 2-(benzyloxy)-4-fluorobenzoate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern organic chemistry for the unambiguous structural elucidation of molecules.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Benzyl 2-(benzyloxy)-4-fluorobenzoate, a versatile intermediate in pharmaceutical and materials science research.[3] By dissecting the theoretical underpinnings of chemical shifts, spin-spin coupling, and the influence of substituents—particularly the fluorine atom—this document serves as a reference for researchers, scientists, and drug development professionals. We will explore the causality behind the spectral features, present detailed experimental protocols, and provide predictive data to facilitate the characterization of this and structurally related compounds.

Introduction: The Molecule and the Method

Benzyl 2-(benzyloxy)-4-fluorobenzoate (Molecular Formula: C₂₁H₁₇FO₃, Molecular Weight: 336.36 g/mol ) is a complex ester featuring three distinct aromatic rings and two benzylic methylene groups.[3] Its utility in organic synthesis stems from the unique electronic properties conferred by the fluorine substituent and the reactivity of its ester and ether functionalities.[3]

Accurate structural verification is the cornerstone of chemical research. NMR spectroscopy provides unparalleled insight into molecular architecture by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.[1][2] The key parameters derived from an NMR spectrum are:

-

Chemical Shift (δ): Indicates the electronic environment of a nucleus.

-

Integration: Reveals the relative number of nuclei generating a signal.

-

Spin-Spin Coupling (J-coupling): Describes the interaction of neighboring nuclei through chemical bonds, providing connectivity information.[4]

This guide will systematically predict and interpret these parameters for Benzyl 2-(benzyloxy)-4-fluorobenzoate.

Structural and Electronic Analysis

To interpret the NMR spectra, we must first understand the molecule's structure and the electronic influence of its constituent groups.

Figure 1: Numbered structure of Benzyl 2-(benzyloxy)-4-fluorobenzoate.

Key Structural Features Influencing NMR Spectra:

-

Fluorinated Aromatic Ring (Ring A): This is the most complex system. The protons H-3, H-5, and H-6 will be influenced by the electron-withdrawing ester group, the electron-donating benzyloxy group, and the highly electronegative fluorine atom. The fluorine atom will induce spin-spin coupling with nearby protons and carbons.

-

Two Benzyl Groups: The protons on the benzyloxy ring (C1'-C6') and the benzyl ester ring (C1''-C6'') are in different electronic environments. The benzyl ester group is adjacent to an electron-withdrawing carbonyl, while the benzyloxy group is adjacent to an ether oxygen. This will cause subtle but distinct differences in their chemical shifts. The two methylene groups (C8 and C9) are also electronically distinct.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic regions. The standard reference for ¹H NMR is tetramethylsilane (TMS) at δ = 0.00 ppm.[5]

Aromatic Region (δ 6.5 - 8.0 ppm)

The aromatic region will contain signals from 13 protons, leading to a complex and overlapping pattern.[6]

-

Ring A (Fluorinated Ring):

-

H-6: This proton is ortho to the powerfully electron-withdrawing ester group, which will shift it significantly downfield (to a higher δ value). It is expected to appear as a doublet of doublets (dd) due to coupling with H-5 (ortho-coupling, ³JHH ≈ 8-9 Hz) and H-3 (para-coupling, ⁵JHH, which is often unresolved or very small).

-

H-5: This proton is ortho to the fluorine atom and meta to the ester group. It will be split by H-6 (ortho-coupling, ³JHH ≈ 8-9 Hz) and the fluorine atom (meta-coupling, ⁴JHF ≈ 5-7 Hz), likely appearing as a doublet of doublets (dd).

-

H-3: This proton is ortho to the electron-donating benzyloxy group and meta to the fluorine. It will be shifted upfield relative to other protons on this ring. It will appear as a doublet of doublets of doublets (ddd) due to coupling with the fluorine atom (ortho-coupling, ³JHF ≈ 8-10 Hz), H-5 (meta-coupling, ⁴JHH ≈ 2-3 Hz), and possibly a small para-coupling to H-6.[7]

-

-

Benzyl Rings (C1'-C6' and C1''-C6''):

-

The 10 protons on these two phenyl rings are expected to appear in the range of δ 7.2-7.5 ppm.[5] Due to the electronic similarity of the two benzyl groups, these signals are likely to overlap significantly, appearing as a complex multiplet.[5] The protons ortho to the methylene groups (H-2', H-6', H-2'', H-6'') may be slightly shifted relative to the meta and para protons.

-

Aliphatic Region (δ 5.0 - 5.5 ppm)

-

CH₂ Protons (C8 and C9):

-

C9-H₂ (Ester): The methylene protons of the benzyl ester are adjacent to the ester oxygen and the aromatic ring. They are expected to appear as a sharp singlet around δ 5.3-5.4 ppm.[5]

-

C8-H₂ (Ether): The methylene protons of the benzyloxy group are adjacent to the ether oxygen. They are typically found slightly upfield compared to their ester counterparts and should appear as a singlet around δ 5.1-5.2 ppm.[8]

-

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 7.8 - 8.0 | dd | ³J(H6-H5) ≈ 8-9; ⁵J(H6-H3) ≈ 0-1 |

| H-5 | 6.8 - 7.0 | dd | ³J(H5-H6) ≈ 8-9; ⁴J(H5-F) ≈ 5-7 |

| H-3 | 6.7 - 6.9 | ddd | ³J(H3-F) ≈ 8-10; ⁴J(H3-H5) ≈ 2-3 |

| H-2',6',2'',6'' | 7.3 - 7.5 | m (overlapping) | - |

| H-3',5',4',3'',5'',4'' | 7.2 - 7.4 | m (overlapping) | - |

| C9-H₂ (Ester) | 5.3 - 5.4 | s | - |

| C8-H₂ (Ether) | 5.1 - 5.2 | s | - |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information on the carbon framework. Due to molecular asymmetry, all 21 carbons are chemically non-equivalent and should produce 21 distinct signals. The presence of fluorine introduces C-F coupling, which splits the signals of nearby carbons.[9]

Carbonyl and Aromatic Regions (δ 100 - 170 ppm)

-

C7 (Carbonyl): The ester carbonyl carbon is significantly deshielded and will appear far downfield, typically in the δ 164-166 ppm range.[5]

-

C-F (C4): The carbon directly bonded to fluorine will show a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz) and will be shifted downfield.[9]

-

C-O (C2): The carbon attached to the benzyloxy group will also be shifted downfield due to the electronegative oxygen.

-

Other Aromatic Carbons: The remaining 16 aromatic carbons will appear between δ 110-140 ppm. Their signals will be split by C-F coupling over two bonds (²JCF), three bonds (³JCF), and sometimes four bonds (⁴JCF), with the magnitude of J decreasing with the number of bonds.[9][10]

Aliphatic Region (δ 65 - 75 ppm)

-

C8 and C9 (Methylene): The two benzylic methylene carbons are expected in the δ 66-72 ppm range. The C9 carbon of the benzyl ester may be slightly downfield compared to the C8 carbon of the benzyloxy ether.[5][8]

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (from C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C7 (C=O) | 164 - 166 | d | ⁴JCF ≈ 2-4 |

| C4 (C-F) | 162 - 165 | d | ¹JCF ≈ 245-255 |

| C2 (C-O) | 158 - 160 | d | ²JCF ≈ 20-25 |

| C1', C1'' | 135 - 137 | s | - |

| C6 | 131 - 133 | d | ³JCF ≈ 8-10 |

| C2',6', C2'',6'' | 128 - 129 | s | - |

| C3',5', C3'',5'' | 128 - 129 | s | - |

| C4', C4'' | 127 - 128 | s | - |

| C1 | 118 - 120 | d | ²JCF ≈ 20-25 |

| C5 | 108 - 110 | d | ²JCF ≈ 22-26 |

| C3 | 102 - 104 | d | ²JCF ≈ 23-27 |

| C9 (Ester CH₂) | 67 - 69 | s | - |

| C8 (Ether CH₂) | 70 - 72 | s | - |

The Causality of Coupling: Through-Bond vs. Through-Space

Spin-spin coupling is the indirect interaction between nuclear spins, mediated primarily by bonding electrons.[4]

Figure 3: Standard workflow for NMR sample preparation and data acquisition.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of Benzyl 2-(benzyloxy)-4-fluorobenzoate in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds. Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ=0 ppm). [5]2. Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. [11][12]Before acquisition, the instrument must be "locked" onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through a process called "shimming."

-

¹H Spectrum Acquisition: A standard proton experiment is run. Typically, 8 to 16 scans are sufficient due to the high sensitivity of the ¹H nucleus.

-

¹³C Spectrum Acquisition: A proton-decoupled ¹³C experiment is performed. This involves irradiating the protons with a broad range of frequencies to collapse all C-H couplings into singlets, simplifying the spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio. The CDCl₃ solvent signal (δ ≈ 77.16 ppm) is often used as a secondary reference. [5]5. Data Processing: The raw data (Free Induction Decay) is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and calibrated.

Conclusion and Further Work

This guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of Benzyl 2-(benzyloxy)-4-fluorobenzoate based on fundamental principles and data from analogous structures. The key takeaways for researchers are the expected chemical shift ranges, the complex splitting patterns in the fluorinated aromatic ring due to both H-H and H-F coupling, and the distinct signals for the two non-equivalent benzylic methylene groups.

For unambiguous assignment, especially in the crowded aromatic region, advanced 2D NMR experiments are recommended:

-

COSY (Correlation Spectroscopy): To establish H-H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) H-C correlations, which is invaluable for assigning quaternary carbons and piecing together molecular fragments.

By combining 1D and 2D NMR data, a complete and confident structural assignment of Benzyl 2-(benzyloxy)-4-fluorobenzoate can be achieved.

References

-

Chen, Y., Zhang, J., Fu, S.-S., & Yu, X.-Q. (2012). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Advanced Synthesis & Catalysis, 354, 1287. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information: Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) Chloride. Available at: [Link]

-

Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship, University of California. Available at: [Link]

-

Reich, H. J. (n.d.). 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Available at: [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Available at: [Link]

-

Weigert, F. J., & Roberts, J. D. (1972). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Reddit. (2017, November 4). NMR coupling, through bond or spatial? Or does it depend on type of NMR used? Available at: [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Available at: [Link]

-

National Institutes of Health. (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. PMC. Available at: [Link]

-

Stack Exchange. (2014, November 2). Why is proton coupling through bonds and how does this affect identical protons? Chemistry Stack Exchange. Available at: [Link]

-

University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Available at: [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

-

National Institutes of Health. (n.d.). Dihydrogen contacts observed by through-space indirect NMR coupling. PMC. Available at: [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

-

University of Washington. (n.d.). Fluorine NMR. Available at: [Link]

-

ResearchGate. (2025, August 6). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. Available at: [Link]

-

Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-0 The NMR Experiment. Available at: [Link]

-

ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

-

JoVE. (2024, April 4). Video: ¹H NMR: Long-Range Coupling. Available at: [Link]

-

EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Available at: [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Download Table. Available at: [Link]

- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

-

ResearchGate. (n.d.). ¹H NMR (300 MHz) of benzyl benzoate deprotection at 30 °C. (a) Benzyl.... Available at: [Link]

Sources

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. reddit.com [reddit.com]

- 5. rsc.org [rsc.org]

- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 7. acdlabs.com [acdlabs.com]

- 8. eprints.usm.my [eprints.usm.my]

- 9. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mass Spectrometry Analysis of Benzyl 2-(benzyloxy)-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract: This comprehensive technical guide provides a detailed exploration of the mass spectrometric analysis of Benzyl 2-(benzyloxy)-4-fluorobenzoate, a versatile building block in pharmaceutical and synthetic chemistry. This document moves beyond a standard protocol, offering in-depth insights into the causal factors influencing experimental design, from sample preparation to the intricacies of fragmentation analysis under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By elucidating the predictable yet complex fragmentation pathways of this fluorinated aromatic ester, this guide serves as an authoritative resource for researchers seeking to unambiguously identify and characterize this compound and its analogs in complex matrices. All methodologies are presented as self-validating systems, reinforced by in-text citations to peer-reviewed literature and visualized through detailed diagrams and data tables.

Introduction: The Significance of Benzyl 2-(benzyloxy)-4-fluorobenzoate in Modern Chemistry

Benzyl 2-(benzyloxy)-4-fluorobenzoate (C₂₁H₁₇FO₃, Molecular Weight: 336.36 g/mol ) is a key intermediate in the synthesis of a wide array of organic molecules. Its unique trifecta of a fluorinated benzene ring, a central benzoate ester, and two benzyl ether moieties imparts a distinct reactivity profile, making it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity, and lipophilicity, properties of paramount importance in drug design.

Given its structural complexity and role in synthesis, the unambiguous identification and characterization of Benzyl 2-(benzyloxy)-4-fluorobenzoate are critical. Mass spectrometry, with its high sensitivity and specificity, stands as the premier analytical technique for this purpose. This guide will dissect the mass spectrometric behavior of this molecule, providing a robust framework for its analysis.

Foundational Principles: Ionization and Fragmentation

The choice of ionization technique is paramount in mass spectrometry, dictating the nature and extent of fragmentation. For Benzyl 2-(benzyloxy)-4-fluorobenzoate, both "hard" and "soft" ionization methods offer complementary information.

-

Electron Ionization (EI): A high-energy process that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure.[1] This technique is particularly useful for structural elucidation and library matching.

-

Electrospray Ionization (ESI): A "soft" ionization technique that typically yields intact molecular ions or adducts, providing accurate molecular weight information.[2] ESI is amenable to coupling with liquid chromatography (LC-MS) for the analysis of complex mixtures.

The fragmentation of Benzyl 2-(benzyloxy)-4-fluorobenzoate is governed by the relative stabilities of the resulting ions and neutral losses, influenced by its core functional groups: the ester, the ether linkages, and the aromatic rings.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to ensure robust and reproducible analysis.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra and preventing instrument contamination.[3]

Protocol:

-

Solubilization: Dissolve approximately 1 mg of Benzyl 2-(benzyloxy)-4-fluorobenzoate in 1 mL of a high-purity organic solvent such as methanol, acetonitrile, or a mixture thereof.[4]

-

Dilution: For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system. For direct infusion EI-MS, a higher concentration may be necessary.

-

Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent clogging of the MS inlet.

-

Vials: Use appropriate glass or polypropylene autosampler vials with PTFE septa to avoid contamination from plasticizers.[3]

Causality: The choice of solvent is critical; it must fully dissolve the analyte and be compatible with the ionization source. High-purity solvents minimize background noise and the formation of unwanted adducts. Dilution is necessary to avoid detector saturation and ion suppression effects, particularly in ESI.[5]

Instrumentation and Parameters

The following are typical starting parameters for the analysis of Benzyl 2-(benzyloxy)-4-fluorobenzoate. Optimization may be required based on the specific instrument and desired outcome.

| Parameter | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS) |

| Ionization Mode | Positive | Positive |

| Electron Energy | 70 eV | N/A |

| Ion Source Temp. | 200-250 °C | 120-150 °C |

| Capillary Voltage | N/A | 3-4 kV |

| Drying Gas Flow | N/A | 5-10 L/min |

| Drying Gas Temp. | N/A | 300-350 °C |

| Nebulizer Pressure | N/A | 30-50 psi |

| Mass Range | m/z 50-400 | m/z 100-500 |

| Collision Energy (for MS/MS) | N/A | 10-40 eV (for fragmentation studies) |

Rationale: An electron energy of 70 eV is standard for EI-MS as it provides reproducible fragmentation patterns.[1] ESI parameters are optimized to ensure efficient desolvation and ionization while minimizing in-source fragmentation. Positive ion mode is selected due to the presence of atoms (oxygen) that can be readily protonated or form adducts with cations.

Electron Ionization (EI) Mass Spectrometry: Deciphering the Fragmentation Fingerprint

Under EI conditions, Benzyl 2-(benzyloxy)-4-fluorobenzoate will undergo extensive and predictable fragmentation. The resulting mass spectrum will be a unique fingerprint of the molecule.

Predicted Fragmentation Pathway

The fragmentation is initiated by the removal of an electron to form the molecular ion [M]•⁺ at m/z 336. The subsequent fragmentation is driven by the cleavage of the weakest bonds and the formation of stable carbocations.

Caption: Predicted EI fragmentation of Benzyl 2-(benzyloxy)-4-fluorobenzoate.

Key Fragmentation Events:

-

Formation of the Tropylium Ion (m/z 91): A hallmark of compounds containing a benzyl group is the formation of the highly stable tropylium ion. This occurs via cleavage of the benzylic C-O bond.

-

α-Cleavage at the Ester: Cleavage of the bond between the carbonyl carbon and the benzylic oxygen of the ester results in the formation of a benzoyl-containing cation.

-

Loss of a Benzyl Radical: The molecular ion can lose a benzyl radical (•CH₂C₆H₅) to form an ion at m/z 245.

-

Cleavage of the Ether Linkage: The benzyloxy group can also undergo cleavage, leading to further fragmentation pathways.

Tabulated Predicted EI Fragments

| m/z (Nominal) | Proposed Formula | Description |

| 336 | [C₂₁H₁₇FO₃]•⁺ | Molecular Ion |

| 245 | [C₁₄H₁₀FO₃]⁺ | Loss of a benzyl radical |

| 229 | [C₁₄H₁₀FO₂]⁺ | Loss of a benzyloxy radical |

| 123 | [C₇H₄FO]⁺ | Fragment from the fluorinated ring |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (base peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Electrospray Ionization (ESI) Mass Spectrometry: Unveiling the Molecular Ion

ESI is the preferred method for determining the molecular weight of Benzyl 2-(benzyloxy)-4-fluorobenzoate, especially when coupled with liquid chromatography.

Expected Adduct Formation

In positive ion mode ESI, protonated molecules ([M+H]⁺) and adducts with common cations are expected.

Caption: Common adducts in positive mode ESI-MS.

Common Adducts:

-

[M+H]⁺: m/z 337.1234

-

[M+Na]⁺: m/z 359.1053 (Sodium adducts are common due to the prevalence of sodium ions in glassware and solvents).[6]

-

[M+K]⁺: m/z 375.0792 (Potassium adducts are also frequently observed).[6]

ESI-MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺) provides valuable structural information through controlled fragmentation.

Predicted ESI-MS/MS Fragmentation Pathway:

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Key Fragmentation Events in ESI-MS/MS:

-

Neutral Loss of Benzyl Alcohol: The protonated molecule can readily lose a molecule of benzyl alcohol (C₇H₈O, 108 Da) to yield a fragment at m/z 229.

-

Neutral Loss of Toluene: Loss of toluene (C₇H₈, 92 Da) is another plausible fragmentation pathway, resulting in an ion at m/z 245.

-

Formation of the Benzyl Cation: The benzyl cation (m/z 91) is also expected to be a prominent fragment ion in the MS/MS spectrum.

High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition

HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the parent molecule and its fragments.[7][8]

Exact Mass Data:

| Ion | Calculated Exact Mass |

| [C₂₁H₁₇FO₃]•⁺ | 336.1162 |

| [C₂₁H₁₈FO₃]⁺ ([M+H]⁺) | 337.1240 |

| [C₂₁H₁₇FO₃Na]⁺ ([M+Na]⁺) | 359.1059 |

| [C₁₄H₁₀FO₃]⁺ | 245.0614 |

| [C₇H₇]⁺ | 91.0548 |

Application: By comparing the experimentally measured exact mass to the calculated exact mass, the elemental formula can be confirmed with a high degree of confidence, typically with a mass accuracy of <5 ppm. This is a critical step in the definitive identification of Benzyl 2-(benzyloxy)-4-fluorobenzoate.

Conclusion: A Multi-faceted Approach to a Complex Molecule

The mass spectrometric analysis of Benzyl 2-(benzyloxy)-4-fluorobenzoate requires a strategic and multi-faceted approach. Electron ionization provides a detailed fragmentation pattern for structural confirmation, while electrospray ionization, particularly when coupled with tandem mass spectrometry, offers robust molecular weight determination and controlled fragmentation analysis. High-resolution mass spectrometry serves as the ultimate arbiter of elemental composition. By understanding the fundamental principles of ionization and the predictable fragmentation behavior of this important synthetic intermediate, researchers can confidently identify and characterize it, ensuring the integrity of their synthetic pathways and the purity of their final products. This guide provides the foundational knowledge and practical protocols to achieve this with scientific rigor.

References

-

Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate.[Link]

-

Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. University of Halle.[Link]

-

Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.[Link]

-

Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed.[Link]

-

Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.[Link]

-

Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube.[Link]

-

A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. MDPI.[Link]

-

Analysis of High Molecular Weight Compound by Direct Sample Inlet DI – Electron Ionization (EI) MS. YouTube.[Link]

-

High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. ResearchGate.[Link]

-

Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. Royal Society of Chemistry.[Link]

-

Effective Sample Preparations in Imaging Mass Spectrometry. PMC.[Link]

-

What are common adducts in ESI mass spectrometry? Waters.[Link]

-

Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. ACS Publications.[Link]

-

A Sensitive and Specific ESI-Positive LC-MS/MS Method for the Quantitation of Estrogens in Human Serum in Under Three Minutes. PubMed.[Link]

-

Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed.[Link]

-

Electrospray Ionization (ESI) Mass Spectrometry. JoVE.[Link]

-

Sample Preparation. Harvard Center for Mass Spectrometry.[Link]

-

Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NM-AIST Repository.[Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.[Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

-

Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. ResearchGate.[Link]

-

11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts.[Link]

- Fragmentation mechanisms in electron impact mass spectrometry.University of Copenhagen.

-

GCMS Section 6.13. Whitman College.[Link]

-

Adduct Formation in ESI/MS by Mobile Phase Additives. ACS Publications.[Link]

-

Intro to Mass Spectrometry. University of Colorado Boulder.[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]

- 3. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of Benzyl 2-(benzyloxy)-4-fluorobenzoate in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical physicochemical parameter that dictates formulation strategies, reaction conditions, and bioavailability. This guide provides an in-depth technical overview of the solubility characteristics of Benzyl 2-(benzyloxy)-4-fluorobenzoate, a fluorinated aromatic ester of significant interest in organic synthesis and drug development.[1] While specific quantitative solubility data for this compound is not widely published, this document establishes a predictive framework based on its molecular structure and the fundamental principles of solvency. Furthermore, it provides a comprehensive, field-proven experimental protocol for determining thermodynamic solubility, ensuring researchers can generate reliable, in-house data. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally quantify the solubility of this compound and structurally related molecules.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like Benzyl 2-(benzyloxy)-4-fluorobenzoate, understanding its solubility profile is paramount for several reasons:

-

Synthetic Chemistry: Optimizing reaction media, controlling concentration, and facilitating purification processes such as crystallization.

-

Drug Development: Solubility is a primary determinant of a drug's dissolution rate and, consequently, its oral bioavailability.[2][3] An estimated 70% of new chemical entities in development pipelines exhibit poor aqueous solubility, making solvent selection for pre-formulation and formulation critical.[4][5]

-

Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC, GC, and NMR requires solvents that can dissolve the analyte at the desired concentration without interference.

This guide will first deconstruct the molecular features of Benzyl 2-(benzyloxy)-4-fluorobenzoate to predict its behavior in various solvent classes. It will then present the "gold standard" shake-flask method for empirical solubility determination, a protocol designed for accuracy and reproducibility.[4][6]

Molecular Structure and Theoretical Solubility Predictions

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[7][8] The structure of Benzyl 2-(benzyloxy)-4-fluorobenzoate offers several clues to its solubility behavior.

Key Structural Features:

-

Large Aromatic System: The presence of three phenyl rings contributes significant nonpolar, hydrophobic character. These regions will interact favorably with aromatic solvents (e.g., Toluene, Xylene) and other nonpolar solvents through π-π stacking and van der Waals forces.

-

Ester and Ether Linkages: The ester (-COO-) and ether (-O-) functional groups introduce polar character due to the presence of electronegative oxygen atoms. These sites can act as hydrogen bond acceptors, allowing for interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, Acetone).

-

Fluorine Substituent: Fluorine is the most electronegative element, and its substitution on the benzene ring introduces a strong dipole.[9] While the C-F bond is polar, the small size of fluorine and its single bond mean it is a weak hydrogen bond acceptor. Its primary effect is altering the electronic distribution of the molecule, which can subtly influence interactions with polar solvents.[10][11][12]

A more quantitative approach to prediction involves Hansen Solubility Parameters (HSP), which deconstructs solvency into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7][8][13] The principle states that substances with similar HSP values (a small "HSP distance") are likely to be soluble in one another. While the exact HSP values for Benzyl 2-(benzyloxy)-4-fluorobenzoate are not published, we can infer its characteristics. The large aromatic structure suggests a high δD value. The ester and ether groups contribute to moderate δP and δH values.

Based on this structural analysis, a qualitative solubility prediction can be made:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Xylene | High | The aromatic nature of the solvent aligns perfectly with the three phenyl rings of the solute ("like dissolves like"). |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Moderate | The dominant van der Waals forces in these solvents are insufficient to overcome the solute's crystal lattice energy and interact with its polar regions. |

| Polar Aprotic | DMSO, DMF, Acetone, THF | High | These solvents possess strong dipoles that can effectively solvate the polar ester and ether groups without the steric hindrance of hydrogen bonding donors. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | Alcohols can act as hydrogen bond acceptors and donors. While they can interact with the solute's oxygen atoms, the large hydrophobic bulk of the solute may limit miscibility compared to polar aprotic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a good balance of polarity and ability to interact with the aromatic rings, making them excellent solvents for a wide range of organic molecules. |

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

To move from prediction to quantification, a rigorous experimental method is required. The Shake-Flask Method is the universally recognized gold standard for determining thermodynamic (or equilibrium) solubility, providing a measure of the true saturation point of a compound in a solvent at a given temperature.[6][14]

This protocol is designed to be a self-validating system. Each step is chosen to eliminate common sources of error:

-

Use of Excess Solid: Ensures that the solution reaches its maximum saturation point.

-

Controlled Temperature: Solubility is highly temperature-dependent; maintaining a constant temperature (e.g., 37 ± 1 °C for physiological relevance) is critical for reproducibility.[14]

-

Sufficient Equilibration Time: Short incubation times can lead to an underestimation of solubility. Sampling at multiple time points (e.g., 24 and 48 hours) until the concentration plateaus confirms that thermodynamic equilibrium has been reached.[6][14]

-

Phase Separation: Incomplete removal of undissolved solid particles is a major cause of overestimated solubility. Centrifugation followed by filtration of the supernatant provides a clear, particle-free saturated solution.

-

Validated Analytical Method: The use of a calibrated High-Performance Liquid Chromatography (HPLC) method ensures accurate and precise quantification of the dissolved solute.

-

Preparation:

-

Add an excess amount of crystalline Benzyl 2-(benzyloxy)-4-fluorobenzoate (e.g., 10-20 mg) to a series of 2 mL glass vials. The exact mass should be sufficient to ensure solid remains after equilibrium.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials at a speed sufficient to keep the solid suspended but not so vigorous as to cause excessive foaming (e.g., 250 RPM).[14]

-

Allow the samples to equilibrate for at least 24 hours. For confirmation of equilibrium, a second time point (e.g., 48 hours) is recommended.

-

-

Sample Processing (Phase Separation):

-

Remove the vials from the shaker and let them stand for 30 minutes to allow larger particles to settle.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. This step is critical to remove any fine particulates.

-

-

Analysis:

-

Prepare a calibration curve using standard solutions of Benzyl 2-(benzyloxy)-4-fluorobenzoate of known concentrations in the same solvent.

-

Dilute the filtered supernatant with the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted samples and standards via a validated HPLC-UV method.

-

Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

-

Caption: Workflow for determining thermodynamic solubility.

Conclusion

While published quantitative data for Benzyl 2-(benzyloxy)-4-fluorobenzoate is scarce, a thorough analysis of its molecular structure provides a strong predictive framework for its solubility in common organic solvents. The compound is anticipated to be highly soluble in polar aprotic, aromatic, and chlorinated solvents, with moderate to high solubility in polar protic solvents and lower solubility in nonpolar aliphatic solvents. For drug development and process chemistry, where precise data is non-negotiable, these predictions must be confirmed empirically. The detailed shake-flask protocol provided in this guide offers a robust, reliable, and scientifically sound method for generating high-quality thermodynamic solubility data, enabling researchers to make informed decisions in their synthetic and formulation development efforts.

References

-

West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 58-64.

- Miller, J., & Williams, G. H. (1964). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of the Chemical Society (Resumed), 1475.

- Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 112(11), 6557-6630.

-

Teva API. (n.d.). Solving solubility issues in modern APIs. Retrieved from [Link]

- Palmer, D. S., & Mitchell, J. B. O. (2014). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Molecular Pharmaceutics, 11(8), 2610-2620.

- Hogg, J. L., & Schowen, R. L. (1988). Effects of fluorine substitution on the edge-to-face interaction of the benzene dimer. Journal of the American Chemical Society, 110(25), 7895-7901.

- Marques, M. R. C., Loebenberg, R., & Almukainzi, M. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-9.

-

AERU. (n.d.). Benzyl benzoate. Retrieved from [Link]

- Apelblat, A., & Manzurola, E. (2002). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling.

-

University of Toronto. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.

-

Catalent. (n.d.). How to Choose the Right Solubilization Technology for Your API. Retrieved from [Link]

- Gaikar, V. G., & Sharma, M. M. (1989). Effect of Hydrotropes on the Solubility and Mass Transfer Coefficient of Benzyl Benzoate in Water.

-

World Health Organization. (2006). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. Retrieved from [Link]

- Palmer, D. S., Llinàs, A., & Mitchell, J. B. O. (2014). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Molecular Pharmaceutics, 11(8), 2610-2620.

-

PubChem. (n.d.). Benzyl benzoate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

- Hansen, C. M. (2016). Application of Hansen Solubility Parameters to predict drug-nail interactions, which can assist the design of nail medicines. Journal of Pharmaceutical Sciences, 105(7), 2164-2171.

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzyl Benzoate (CAS 120-51-4). Retrieved from [Link]

- Jorgensen, W. L., & Duffy, E. M. (2000). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 43(13), 2478-2488.

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University College London. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. Retrieved from [Link]

- Ni, C., Hu, J., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454.

-

Ascendia Pharma. (n.d.). A Guide to Improving API Solubility with Spray-Dried Dispersions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

- Fako, E., & Hefter, G. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Apelblat, A., & Manzurola, E. (1999). Determination and correlation for solubility of aromatic acids in solvents.

-

ResearchGate. (n.d.). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

-

Particle Sciences. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Benzyl benzoate (FDB012844). Retrieved from [Link]

- MDPI. (2022). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules, 27(19), 6543.

- Threlfall, T., & Coles, S. (2014). Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. CrystEngComm, 16(44), 10228-10239.

-

Taylor & Francis Online. (2014). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl Benzoate. Retrieved from [Link]

-

Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tapi.com [tapi.com]

- 3. agnopharma.com [agnopharma.com]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SOLUBILIZATION TECHNOLOGY - How to Choose the Right Solubilization Technology for Your API [drug-dev.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Effects of fluorine substitution on the edge-to-face interaction of the benzene dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]

- 14. who.int [who.int]

Methodological & Application

The Strategic Utility of Benzyl 2-(benzyloxy)-4-fluorobenzoate in Modern Pharmaceutical Development: Application Notes and Protocols

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and the use of versatile synthetic intermediates are paramount for the efficient development of novel therapeutic agents. Benzyl 2-(benzyloxy)-4-fluorobenzoate emerges as a key building block, uniquely featuring a fluorinated aromatic core and two distinct, cleavable benzyl protecting groups. This guide provides an in-depth exploration of its synthesis, strategic deprotection, and application as a precursor to medicinally relevant scaffolds, such as fluorinated diaryl ketones. The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals, offering a comprehensive framework for leveraging this compound's synthetic potential.

Introduction: The Rationale for Fluorinated Benzyl Benzoate Scaffolds

The introduction of fluorine into drug candidates is a well-established strategy to enhance crucial pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small atomic radius can improve metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity to target proteins through favorable electronic interactions, and modulate lipophilicity to enhance membrane permeability.[1] Benzyl 2-(benzyloxy)-4-fluorobenate serves as a valuable repository of these advantages, presenting a stable, crystalline solid that is amenable to a variety of synthetic transformations.

The compound's structure is notable for its two benzyl groups, which serve as protecting groups for the phenol and carboxylic acid functionalities. Benzyl ethers and esters are widely used in multi-step organic synthesis due to their general stability to a range of reaction conditions and their susceptibility to cleavage under specific, mild conditions, most commonly catalytic hydrogenolysis.[2][3] This dual protection allows for sequential and regioselective manipulation of the core structure, making it a highly versatile intermediate in the synthesis of complex molecules.

Table 1: Physicochemical Properties of Benzyl 2-(benzyloxy)-4-fluorobenzoate

| Property | Value |

| CAS Number | 351445-97-1 |

| Molecular Formula | C₂₁H₁₇FO₃ |

| Molecular Weight | 336.36 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) |

| Storage Conditions | Store at 2-8°C under an inert atmosphere |

Synthesis of Benzyl 2-(benzyloxy)-4-fluorobenzoate

The most direct route to Benzyl 2-(benzyloxy)-4-fluorobenzoate involves a two-step process starting from 4-fluoro-2-hydroxybenzoic acid: a Williamson ether synthesis to form the benzyl ether, followed by esterification of the carboxylic acid with benzyl alcohol. A more convergent approach, and the one detailed here, is the simultaneous benzylation of both the phenolic hydroxyl and the carboxylic acid groups of 4-fluoro-2-hydroxybenzoic acid.

Protocol 2.1: One-Pot Synthesis via Dual Benzylation

This protocol describes the simultaneous O-benzylation and esterification of 4-fluoro-2-hydroxybenzoic acid using benzyl bromide.

Materials:

-

4-fluoro-2-hydroxybenzoic acid (1.0 eq)

-

Benzyl bromide (2.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of 4-fluoro-2-hydroxybenzoic acid in anhydrous DMF, add anhydrous potassium carbonate.

-

Slowly add benzyl bromide to the suspension at room temperature.

-

Heat the reaction mixture to 60-70°C and monitor the progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.[4][5][6][7]

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.[8][9]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[10]

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford Benzyl 2-(benzyloxy)-4-fluorobenzoate as a white solid.[10][11]

Causality and Self-Validation: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, thus liberating the phenoxide and carboxylate anions for nucleophilic attack on benzyl bromide.[12] The excess of benzyl bromide and K₂CO₃ ensures complete reaction of both acidic protons. The aqueous work-up is designed to remove the DMF solvent, unreacted starting materials, and inorganic salts.[8][9] Monitoring by TLC is crucial to determine the reaction endpoint, preventing the formation of byproducts from prolonged heating.[4][5][6][7] The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the synthesis of Benzyl 2-(benzyloxy)-4-fluorobenzoate.

Strategic Deprotection Protocols

The utility of Benzyl 2-(benzyloxy)-4-fluorobenzoate as a synthetic intermediate is primarily derived from the ability to selectively or simultaneously cleave the two benzyl protecting groups.

Protocol 3.1: Simultaneous Deprotection of Benzyl Ether and Ester

Catalytic hydrogenolysis is the most common and efficient method for the simultaneous cleavage of both benzyl ether and benzyl ester groups.[3][13]

Materials:

-

Benzyl 2-(benzyloxy)-4-fluorobenzoate (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol (MeOH) or Ethyl acetate (EtOAc)

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Celite®

Procedure:

-

Dissolve Benzyl 2-(benzyloxy)-4-fluorobenzoate in MeOH or EtOAc in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C to the solution.

-

Evacuate the flask and backfill with H₂ gas (repeat 3x).

-

Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon or Parr apparatus) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 4-fluoro-2-hydroxybenzoic acid.

Causality and Self-Validation: Palladium on carbon is a highly effective catalyst for the hydrogenolysis of the C-O bonds of benzyl ethers and esters.[3] The reaction proceeds via the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis. The use of a Celite® pad for filtration is crucial to prevent the fine, pyrophoric Pd/C powder from passing through and contaminating the product. The completeness of the reaction can be verified by the disappearance of the starting material spot on TLC and the appearance of the more polar product spot.

Protocol 3.2: Selective Deprotection of the Benzyl Ester

Selective cleavage of the benzyl ester in the presence of the benzyl ether can be challenging but can be achieved under specific conditions, for instance, using certain Lewis acids or specific hydrogenation conditions with catalyst poisoning. A more straightforward approach for selective deprotection is often designed into the synthetic route by using protecting groups with orthogonal cleavage conditions from the outset. However, for the title compound, mild basic hydrolysis can be attempted, although it may be slow and require careful monitoring to avoid cleavage of the benzyl ether. A more reliable method for selective cleavage is treatment with nickel boride.[3]

Materials:

-

Benzyl 2-(benzyloxy)-4-fluorobenzoate (1.0 eq)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (2.0 eq)

-

Sodium borohydride (NaBH₄) (6.0 eq)

-

Methanol (MeOH)

Procedure:

-

Dissolve Benzyl 2-(benzyloxy)-4-fluorobenzoate and NiCl₂·6H₂O in MeOH at 0°C.

-

Slowly add NaBH₄ in small portions to the stirred solution. A black precipitate of nickel boride will form.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water.

-

Filter the mixture through a pad of Celite® and wash the pad with MeOH.

-

Concentrate the filtrate and perform an aqueous work-up by partitioning between EtOAc and water.

-

Dry the organic layer, concentrate, and purify by chromatography to yield 2-(benzyloxy)-4-fluorobenzoic acid.

Causality and Self-Validation: Nickel boride, generated in situ, is a chemoselective reagent that can cleave benzyl esters while leaving benzyl ethers intact under these conditions.[3] The reaction should be carefully monitored by TLC to avoid over-reduction or other side reactions. The final product should be characterized to confirm the retention of the benzyl ether group.

Caption: Deprotection pathways for Benzyl 2-(benzyloxy)-4-fluorobenzoate.

Application in the Synthesis of Fluorinated Diaryl Ketones

Fluorinated diaryl ketones (benzophenones) are important structural motifs in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[14][15] Benzyl 2-(benzyloxy)-4-fluorobenzoate can serve as a precursor to these valuable compounds through a Friedel-Crafts acylation reaction after conversion to the corresponding acid chloride.

Protocol 4.1: Synthesis of a 2-Hydroxy-4-fluorobenzophenone Derivative

This protocol outlines the conversion of Benzyl 2-(benzyloxy)-4-fluorobenzoate to a 2-hydroxy-4-fluorobenzophenone derivative, a key intermediate for further elaboration.

Step 1: Deprotection to 2-(Benzyloxy)-4-fluorobenzoic acid

-

Follow Protocol 3.2 for the selective deprotection of the benzyl ester.

Step 2: Conversion to the Acid Chloride

Materials:

-

2-(benzyloxy)-4-fluorobenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 eq) or Oxalyl chloride ((COCl)₂) (1.5 eq)

-

Catalytic DMF (1-2 drops)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a solution of 2-(benzyloxy)-4-fluorobenzoic acid in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add thionyl chloride or oxalyl chloride at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

The reaction progress can be monitored by the cessation of gas evolution.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-(benzyloxy)-4-fluorobenzoyl chloride, which is typically used immediately in the next step.

Step 3: Friedel-Crafts Acylation

Materials:

-

Crude 2-(benzyloxy)-4-fluorobenzoyl chloride (1.0 eq)

-

Anisole (or another electron-rich aromatic compound) (1.1 eq)

-

Aluminum chloride (AlCl₃), anhydrous (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

Procedure:

-

To a suspension of anhydrous AlCl₃ in anhydrous DCM at 0°C, add a solution of the crude 2-(benzyloxy)-4-fluorobenzoyl chloride in DCM.

-

To this mixture, add a solution of anisole in DCM dropwise.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and 1M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by column chromatography to yield (2-(benzyloxy)-4-fluorophenyl)(4-methoxyphenyl)methanone.

Step 4: Final Deprotection to the Hydroxybenzophenone

-

The final benzyl ether deprotection can be achieved using Protocol 3.1 (catalytic hydrogenolysis) to yield (2-hydroxy-4-fluorophenyl)(4-methoxyphenyl)methanone.

Causality and Self-Validation: The conversion of the carboxylic acid to the more reactive acid chloride is necessary for the Friedel-Crafts acylation to proceed efficiently.[15][16] Anhydrous conditions are critical as the Lewis acid catalyst (AlCl₃) and the acid chloride are moisture-sensitive. The final deprotection step unmasks the phenolic hydroxyl group, which can be a key pharmacophore for biological activity or a handle for further synthetic diversification. Each step should be monitored by TLC, and the structure of the final product confirmed by spectroscopic methods.

Conclusion

Benzyl 2-(benzyloxy)-4-fluorobenzoate is a strategically designed synthetic intermediate that offers significant advantages in pharmaceutical development. Its fluorinated core provides a foundation for enhancing the biological properties of target molecules, while the dual benzyl protecting groups allow for controlled and versatile synthetic manipulations. The protocols detailed in this guide provide a practical framework for the synthesis, deprotection, and application of this valuable building block, enabling the efficient construction of complex and medicinally relevant compounds.

References

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.

- Gilman, N. W. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.

- LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts.

- Tatami, H., Kakiuchi, F., & Chatani, N. (2004). A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds. Organic Letters, 6(20), 3597–3599.

-

University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

- Khan, I., & Zaib, S. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 9(33), 18939-18961.

- Google Patents. (n.d.).

- Sahoo, S. K., & Sahoo, P. K. (2017). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. International Journal of Scientific & Technology Research, 6(8), 227-230.

- Study Mind. (n.d.).

- Ishihara, K. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 25(18), 4279.

- Washington State University. (n.d.). Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay.

- BenchChem. (n.d.). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.

- Gooßen, L. J., & Linder, C. (2007). Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. The Journal of Organic Chemistry, 72(4), 1284–1291.

- Chekshin, N., Liu, L.-Y., Phan, D. Q., Donnelly, D. J., & Yu, J.-Q. (2025). a) Selective mono‐ and difluorination of benzoic acid derivatives...

- Chen, G., & Ying, A. (2006). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Chinese Journal of Chemistry, 24(11), 1545-1548.

- Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. The Journal of organic chemistry, 77(1), 473–481.

- Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). YouTube.

- LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts.

- Google Patents. (n.d.).

- Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C-H Bond Activation.

- Chemistry Hall. (n.d.).

- Reddit. (n.d.). Selective O-debenzylation in presence of allylic group?. r/OrganicChemistry.

- Campaign for Safe Cosmetics. (n.d.).

- Iranpoor, N., & Firouzabadi, H. (2004). Conversion of benzoic acid to benzyl benzoate with PPh 3 /NCBT/ benzyl alcohol system under different reaction conditions.

- LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.

- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.

- Ghasemi, J., & Niazi, A. (2004). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytica Chimica Acta, 508(1), 119-126.

- Dudley, G. B., Tummatorn, J., & Albiniak, P. A. (2009).

- Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2013). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 3(3), 169-175.

- Bandini, M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(71), 40786-40815.

- K-I, S., & T, M. (2002). Chlorine-free Friedel–Crafts acylation of benzene with benzoic anhydride on insoluble heteropoly acid catalyst.

- Sil, S., & Murphy, J. A. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 921-930.

- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of California, Irvine.

- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.

- Organic Chemistry Portal. (n.d.). A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds.

- LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts.

- Dudley, G. B., & Tummatorn, J. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. The Journal of organic chemistry, 73(24), 9786–9789.

- Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers. YouTube.

- Kumar, A. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 01-08.

- LibreTexts. (2021, August 16). 3: Esterification (Experiment). Chemistry LibreTexts.

- Taylor & Francis. (n.d.). Benzophenone – Knowledge and References.

- Sil, S., & Murphy, J. A. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 921-930.

- Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. Benzyl Esters [organic-chemistry.org]

- 4. How To [chem.rochester.edu]

- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How To Run A Reaction [chem.rochester.edu]

- 10. studymind.co.uk [studymind.co.uk]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemistryjournals.net [chemistryjournals.net]

- 16. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

The Strategic Role of Benzyl 2-(benzyloxy)-4-fluorobenzoate in the Synthesis of Targeted Anti-Cancer Agents

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Oncology

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent anti-cancer agents is paramount. Benzyl 2-(benzyloxy)-4-fluorobenzoate has emerged as a pivotal, yet often behind-the-scenes, intermediate in the synthesis of a new generation of targeted cancer therapeutics. Its unique structural architecture, featuring two benzyl protecting groups and a strategically positioned fluorine atom, offers a versatile platform for the construction of complex pharmacophores. The benzyl groups provide robust protection of reactive hydroxyl and carboxyl functionalities, allowing for selective transformations on the aromatic ring, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.

This comprehensive guide delves into the synthesis and application of Benzyl 2-(benzyloxy)-4-fluorobenzoate, providing detailed experimental protocols and exploring its role in the creation of potent anti-cancer agents, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors and Aldehyde Dehydrogenase (ALDH) 1A3 inhibitors. The protocols and discussions herein are designed to provide researchers, medicinal chemists, and drug development professionals with the technical insights and practical methodologies required to leverage this important synthetic building block.

Synthesis of the Key Intermediate: Benzyl 2-(benzyloxy)-4-fluorobenzoate

The synthesis of Benzyl 2-(benzyloxy)-4-fluorobenzoate is typically achieved from the commercially available starting material, 4-fluoro-2-hydroxybenzoic acid (also known as 4-fluorosalicylic acid). The synthetic strategy involves a two-step protection sequence: O-benzylation of the phenolic hydroxyl group followed by the benzylation of the carboxylic acid to form the benzyl ester.

Rationale for the Synthetic Approach

The protection of both the hydroxyl and carboxylic acid functionalities is crucial for preventing undesired side reactions in subsequent synthetic steps, particularly when aiming to introduce additional functional groups onto the aromatic ring required for the final drug scaffold. The use of benzyl groups is advantageous due to their general stability under a wide range of reaction conditions and their susceptibility to removal under relatively mild hydrogenolysis conditions.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 2-(Benzyloxy)-4-fluorobenzoic acid

This step involves the selective O-benzylation of the phenolic hydroxyl group of 4-fluoro-2-hydroxybenzoic acid. A Williamson ether synthesis approach is commonly employed.

-

Materials:

-

4-fluoro-2-hydroxybenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 4-fluoro-2-hydroxybenzoic acid (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Slowly add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture to pH 2-3 with 1 M HCl, which will precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to afford 2-(benzyloxy)-4-fluorobenzoic acid.

-

Step 2: Synthesis of Benzyl 2-(benzyloxy)-4-fluorobenzoate

The carboxylic acid of the previously synthesized intermediate is then esterified using benzyl bromide.

-

Materials:

-

2-(Benzyloxy)-4-fluorobenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Acetonitrile, anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2-(benzyloxy)-4-fluorobenzoic acid (1.0 equivalent) in anhydrous acetone or acetonitrile.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

Add benzyl bromide (1.1 equivalents) and heat the mixture to reflux for 3-5 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure Benzyl 2-(benzyloxy)-4-fluorobenzoate.

-

| Step | Reactants | Reagents | Solvent | Typical Yield | Reference for Analogy |

| 1 | 4-fluoro-2-hydroxybenzoic acid, Benzyl bromide | K₂CO₃ | DMF | 85-95% | [1] |

| 2 | 2-(benzyloxy)-4-fluorobenzoic acid, Benzyl bromide | K₂CO₃ | Acetone | 80-90% | [2] |

Application in the Synthesis of PARP Inhibitors: The Case of Olaparib

Benzyl 2-(benzyloxy)-4-fluorobenzoate is a valuable precursor for the synthesis of key intermediates of the PARP inhibitor Olaparib.[3] PARP inhibitors are a class of targeted therapies that exploit deficiencies in DNA repair mechanisms in cancer cells, particularly those with BRCA1/2 mutations.[4] The synthesis of Olaparib requires the formation of a phthalazinone core attached to a fluorobenzoyl moiety. A crucial intermediate in this synthesis is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[5][6]

The fully protected Benzyl 2-(benzyloxy)-4-fluorobenzoate allows for regioselective functionalization of the aromatic ring, for instance, through bromination or formylation at the 5-position, which is activated by the ortho-benzyloxy group.

Synthetic Workflow: From Intermediate to a Precursor of Olaparib

Caption: Conversion of the title compound to a precursor for ALDH1A3 inhibitors.

Protocol: Oxidation of the Benzylic Position

While the provided workflow shows a reduction-oxidation sequence, a more direct approach could involve the selective oxidation of the benzylic position of a related toluene derivative. However, starting from the benzoate, a selective reduction of the ester to the alcohol, followed by oxidation to the aldehyde is a common and reliable method.

Conclusion

Benzyl 2-(benzyloxy)-4-fluorobenzoate is a highly valuable and versatile intermediate in the synthesis of targeted anti-cancer agents. Its carefully designed structure with robust protecting groups and a fluorine atom provides a stable and adaptable scaffold for the construction of complex and potent inhibitors of key cancer targets like PARP and ALDH1A3. The protocols and synthetic strategies outlined in this guide are intended to empower researchers and drug development professionals to effectively utilize this key building block in their quest for novel and more effective cancer therapies.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. EP1238961B1 - Process for the preparation of benzyl esters of hydroxybenzoic acids - Google Patents [patents.google.com]

- 3. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 4. Frontiers | Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity [frontiersin.org]

- 5. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | C16H11FN2O3 | CID 24811740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

The Strategic Utility of Benzyl 2-(benzyloxy)-4-fluorobenzoate: A Versatile Building Block for Complex Molecule Synthesis

Introduction: Unveiling a Powerful Synthetic Tool